molecular formula C29H30N4O4 B10849161 H-Dmt-Tic-NH-CH2-Boa

H-Dmt-Tic-NH-CH2-Boa

Cat. No.: B10849161
M. Wt: 498.6 g/mol
InChI Key: JBEVAWMNEBELDV-ZCYQVOJMSA-N
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Description

H-Dmt-Tic-NH-CH2-Boa is a synthetic peptide compound known for its selective agonist activity at delta opioid receptors. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of pain management and mood disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Dmt-Tic-NH-CH2-Boa involves multiple steps, starting with the preparation of the individual amino acid components. The synthesis typically follows solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of protected amino acids to a growing peptide chain. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is obtained after deprotection and purification steps .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would be optimized for efficiency, with stringent quality control measures in place to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: H-Dmt-Tic-NH-CH2-Boa primarily undergoes peptide bond formation and cleavage reactions during its synthesis. Additionally, it may participate in oxidation and reduction reactions depending on the presence of specific functional groups within its structure .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically the desired peptide sequences, with potential side products including truncated or misfolded peptides .

Mechanism of Action

H-Dmt-Tic-NH-CH2-Boa exerts its effects primarily through selective activation of delta opioid receptors. Upon binding to these receptors, it induces conformational changes that activate intracellular signaling pathways, including the inhibition of adenylate cyclase and modulation of ion channel activity. This results in reduced neuronal excitability and altered neurotransmitter release, contributing to its analgesic and anxiolytic effects .

Comparison with Similar Compounds

Uniqueness: H-Dmt-Tic-NH-CH2-Boa stands out due to its specific structural modifications, which enhance its receptor selectivity and therapeutic potential. Its unique combination of amino acid residues and functional groups contributes to its distinct pharmacological profile .

Properties

Molecular Formula

C29H30N4O4

Molecular Weight

498.6 g/mol

IUPAC Name

(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1,3-benzoxazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C29H30N4O4/c1-17-11-21(34)12-18(2)22(17)14-23(30)29(36)33-16-20-8-4-3-7-19(20)13-25(33)28(35)31-15-27-32-24-9-5-6-10-26(24)37-27/h3-12,23,25,34H,13-16,30H2,1-2H3,(H,31,35)/t23-,25-/m0/s1

InChI Key

JBEVAWMNEBELDV-ZCYQVOJMSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)NCC4=NC5=CC=CC=C5O4)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC4=NC5=CC=CC=C5O4)N)C)O

Origin of Product

United States

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